molecular formula C10H14N2 B13165293 3-Ethyl-2,3-dihydro-1H-indol-7-amine

3-Ethyl-2,3-dihydro-1H-indol-7-amine

Cat. No.: B13165293
M. Wt: 162.23 g/mol
InChI Key: LDQPMGILDDPLCF-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl group at the 3-position and an amine group at the 7-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3-dihydro-1H-indol-7-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For example, the reaction of 3-ethylphenylhydrazine with an appropriate aldehyde or ketone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring .

Scientific Research Applications

3-Ethyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2,3-dihydro-1H-indol-7-amine
  • 3-Propyl-2,3-dihydro-1H-indol-7-amine
  • 3-Ethyl-2,3-dihydro-1H-indol-5-amine

Uniqueness

3-Ethyl-2,3-dihydro-1H-indol-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the amine group at the 7-position distinguishes it from other indole derivatives and may confer unique properties .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydro-1H-indol-7-amine

InChI

InChI=1S/C10H14N2/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6,11H2,1H3

InChI Key

LDQPMGILDDPLCF-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=CC=C2N

Origin of Product

United States

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